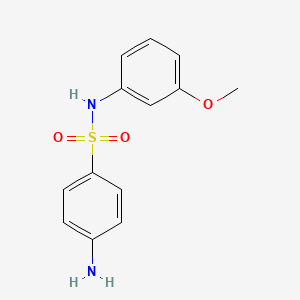

4-amino-N-(3-methoxyphenyl)benzenesulfonamide

Overview

Description

4-Amino-N-(3-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-amino group and an N-linked 3-methoxyphenyl moiety. This compound has been synthesized via condensation reactions involving sulfanilamide derivatives and methoxyphenyl-containing reagents . The compound has been characterized using CHNS elemental analysis, mass spectrometry (MS), FT-IR, NMR (¹H and ¹³C), powder X-ray diffraction (PXRD), and thermogravimetric (TG) methods . Notably, the methoxy group at the 3-position of the phenyl ring may influence hydrogen-bonding interactions, as observed in studies of similar sulfonamides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide typically involves the reduction of N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide. The process is as follows :

Starting Material: N-(3-methoxyphenyl)-4-nitrobenzenesulfonamide.

Catalyst: Palladium on carbon (10% Pd/C).

Solvents: Methanol and ethyl acetate.

Reaction Conditions: The reaction is carried out at room temperature under a hydrogen atmosphere introduced via a hydrogen balloon.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to form the amino group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the amino derivative.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemical Properties and Structure

4-amino-N-(3-methoxyphenyl)benzenesulfonamide is characterized by the presence of an amino group, a methoxyphenyl group, and a sulfonamide core. Its molecular formula is C13H15N3O2S, with a molecular weight of approximately 278.33 g/mol. The sulfonamide functional group is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It functions by mimicking natural substrates involved in bacterial enzyme activity, specifically targeting pathways essential for bacterial growth, such as folic acid synthesis. This mechanism disrupts critical biochemical processes in bacteria, leading to their inhibition .

Potential Anti-inflammatory and Antitumor Activities

Ongoing studies suggest that this compound may also possess anti-inflammatory and antitumor properties. While the exact mechanisms are still under investigation, preliminary findings indicate that it may interact with various biological targets involved in inflammatory responses and tumorigenesis .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized in various chemical reactions, including:

- Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form complex organic molecules.

- Synthesis of Derivatives: It can be modified to create derivatives with enhanced biological activities or altered chemical properties, broadening its applicability in drug development .

Characterization Techniques

The compound has been characterized using several analytical techniques:

- Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure and dynamics.

- Mass Spectrometry (MS): Used for determining the molecular weight and purity.

- Fourier Transform Infrared Spectroscopy (FT-IR): Helps identify functional groups present in the compound.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- A study indicated its role as an inhibitor of carbonic anhydrases, enzymes implicated in various physiological processes and diseases .

- Another investigation focused on its interactions at the molecular level with other biological macromolecules, revealing potential pathways for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-amino-N-(3-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Sulfonamides are a diverse class of compounds with broad applications in medicinal chemistry. Below, we compare 4-amino-N-(3-methoxyphenyl)benzenesulfonamide with structurally and functionally related sulfonamide derivatives.

Structural Comparison

Table 1: Structural Features of Selected Sulfonamides

Key Observations :

- Aromatic vs. Heterocyclic Substituents : Unlike sulfathiazole and sulfamethoxazole, which have nitrogen-containing heterocycles, the 3-methoxyphenyl group in the target compound is purely aromatic. This may reduce steric hindrance but limit interactions with bacterial dihydropteroate synthase (DHPS), a common target for sulfonamides .

- Alkylamine vs. Aromatic Chains: Alkylamine-substituted sulfonamides (e.g., 4-amino-N-(2-aminopropyl)benzenesulfonamide) exhibit improved solubility but reduced thermal stability compared to aromatic derivatives .

Key Observations :

- Antimicrobial Gaps: While sulfamethoxazole and triazole derivatives show strong antibacterial and antifungal activity, the biological efficacy of this compound remains underexplored.

- Role of Substituents : Halogenated or heterocyclic substituents (e.g., in triazole derivatives) enhance antimicrobial potency compared to methoxy or alkylamine groups .

Biological Activity

4-Amino-N-(3-methoxyphenyl)benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonamide group, which is known for its various pharmacological properties, including antibacterial and antitumor effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H14N2O3S

- CAS Number : 16795336

The biological activity of this compound primarily involves its interaction with various biological targets. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth. Additionally, the methoxy group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antibacterial properties. The specific compound has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. For instance:

- E. coli : Inhibition observed with an IC50 value indicating effective bacterial growth suppression.

- Staphylococcus aureus : Similar inhibitory effects were noted.

Antitumor Activity

Recent studies have suggested that this compound may possess antitumor properties:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating potential cytotoxic effects against these cancer cells.

Case Studies and Research Findings

-

Study on Cardiovascular Effects :

- A study utilized isolated rat heart models to assess the impact of various benzenesulfonamides on perfusion pressure and coronary resistance. Results indicated that derivatives similar to this compound could significantly decrease perfusion pressure, suggesting cardiovascular implications through calcium channel interactions .

- Pharmacokinetic Analysis :

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound compared to other sulfonamide derivatives, a table summarizing key findings is presented below:

| Compound Name | Antimicrobial Activity | Antitumor Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | Moderate | Moderate | ~10-30 | Dihydropteroate synthase inhibition |

| 4-Amino-N-(2-nitrophenyl)benzenesulfonamide | High | Low | ~5 | Dihydropteroate synthase inhibition |

| Sulfanilamide | High | Low | ~15 | Dihydropteroate synthase inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, and how can reaction yields be maximized?

- Methodology : The compound is synthesized via nucleophilic substitution, where substituted acyl chlorides (e.g., from thionyl chloride-treated acids) react with aminosulfonamides in the presence of pyridine. Key steps include controlling stoichiometry (1:1.2 molar ratio of sulfonamide to acyl chloride) and using anhydrous conditions to minimize hydrolysis. Reaction optimization involves adjusting temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield .

- Yield Maximization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol improves purity. Monitoring by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction completion .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Analytical Workflow :

- NMR : ¹H NMR (DMSO-d6) identifies aromatic protons (δ 6.8–7.6 ppm), methoxy groups (δ 3.8 ppm), and sulfonamide NH (δ 10.2 ppm). ¹³C NMR confirms sulfonamide carbonyl (δ ~165 ppm) .

- IR : Stretching vibrations for sulfonamide S=O (1350–1150 cm⁻¹) and N-H (3320 cm⁻¹) .

- Elemental Analysis : C, H, N, S percentages are validated against theoretical values (e.g., C: 52.94%, H: 4.15%, N: 10.29%) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methods : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and reaction pathways. For example, Fukui indices identify nucleophilic/electrophilic sites on the sulfonamide group .

- Application : Predicting regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing electron density maps. Molecular dynamics simulations (AMBER) assess solvent effects on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives?

- Case Study : Discrepancies in antimicrobial IC50 values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Researchers standardize protocols using CLSI guidelines and validate via dose-response curves (3 replicates, p < 0.05) .

- Meta-Analysis : Cross-referencing PubChem BioAssay data (AID 1259365) with in-house results identifies outliers caused by impurity interference (>95% purity required) .

Q. How are QSAR models developed to optimize sulfonamide derivatives for anticancer activity?

- Workflow :

- Descriptor Selection : Molecular weight, logP, and topological polar surface area (TPSA) are calculated using ChemAxon.

- Model Building : Partial Least Squares (PLS) regression correlates descriptors with cytotoxicity (e.g., against MCF-7 cells, R² > 0.85).

- Validation : Leave-one-out cross-validation (Q² > 0.7) and external test sets (NCI-60 panel) confirm predictive power .

Q. What methodologies identify and minimize byproducts in sulfonamide synthesis?

- Byproduct Analysis : HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) detects acetylated byproducts (e.g., N-acetyl derivatives).

- Mitigation : Adding scavengers (e.g., triethylamine) quenches excess acyl chloride. Kinetic studies (GC-MS) optimize reaction time to reduce side reactions .

Properties

IUPAC Name |

4-amino-N-(3-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-18-12-4-2-3-11(9-12)15-19(16,17)13-7-5-10(14)6-8-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOMUMXEMHCZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588628 | |

| Record name | 4-Amino-N-(3-methoxyphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19837-79-7 | |

| Record name | 4-Amino-N-(3-methoxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19837-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(3-methoxyphenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.